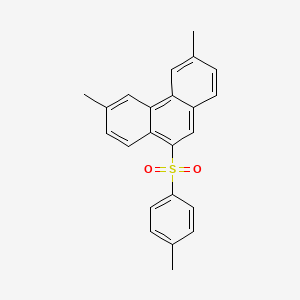
3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene: is an organic compound with a complex aromatic structure It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features additional methyl and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene typically involves electrophilic aromatic substitution reactions. The process begins with the sulfonation of phenanthrene, followed by methylation at specific positions on the aromatic ring. Common reagents used in these reactions include sulfuric acid, methyl iodide, and aluminum chloride as a catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) under acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene is used as a precursor for synthesizing more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology and Medicine: Its ability to undergo various chemical modifications allows researchers to design and synthesize new drugs with specific biological activities .
Industry: In industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 3,6-Dimethyl-9-(4-methylbenzene-1-sulfonyl)phenanthrene involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring. This compound can form stable intermediates, such as benzenonium ions, which can undergo further reactions to yield various products .
Comparación Con Compuestos Similares
Phenanthrene: The parent compound, lacking the methyl and sulfonyl groups.
3,6-Dimethylphenanthrene: Similar structure but without the sulfonyl group.
9-(4-Methylbenzene-1-sulfonyl)phenanthrene: Similar structure but without the additional methyl groups
Uniqueness: The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields .
Propiedades
Número CAS |
647864-48-0 |
|---|---|
Fórmula molecular |
C23H20O2S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
3,6-dimethyl-9-(4-methylphenyl)sulfonylphenanthrene |
InChI |
InChI=1S/C23H20O2S/c1-15-5-9-19(10-6-15)26(24,25)23-14-18-8-4-16(2)12-21(18)22-13-17(3)7-11-20(22)23/h4-14H,1-3H3 |
Clave InChI |
ONIFBKBKCUMXJK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=CC(=CC3=C4C=C(C=CC4=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
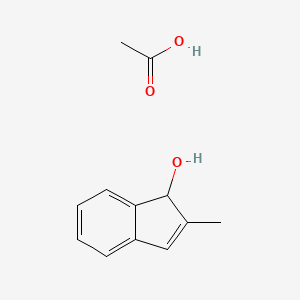
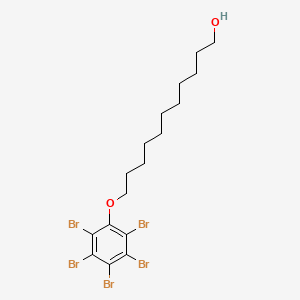
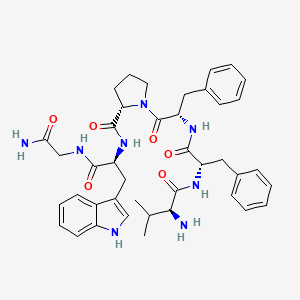
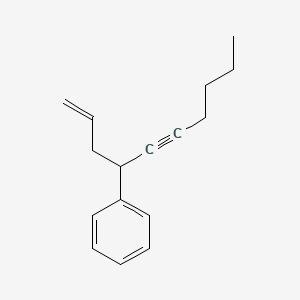

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

![[3-(2-Methylidenecyclohexyl)prop-1-ene-1-sulfonyl]benzene](/img/structure/B12584065.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine](/img/structure/B12584072.png)
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)
